molecular formula C8H10N4OS B12117572 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12117572
M. Wt: 210.26 g/mol
InChI Key: WXRZASCOMCCEDE-UHFFFAOYSA-N
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Description

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in boiling dimethylformamide (DMF) . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the triazole ring.

Scientific Research Applications

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C8H10N4OS

Molecular Weight

210.26 g/mol

IUPAC Name

4-amino-3-(2,5-dimethylfuran-3-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10N4OS/c1-4-3-6(5(2)13-4)7-10-11-8(14)12(7)9/h3H,9H2,1-2H3,(H,11,14)

InChI Key

WXRZASCOMCCEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=NNC(=S)N2N

Origin of Product

United States

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